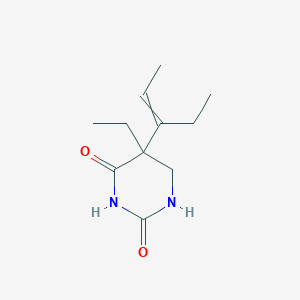![molecular formula C12H21N3O3 B14209469 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol CAS No. 845825-58-3](/img/structure/B14209469.png)
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol is a complex organic compound characterized by the presence of oxazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and cyclization reactions can be scaled up for industrial applications, ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives, while reduction could produce simpler amine compounds.
Aplicaciones Científicas De Investigación
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol involves its interaction with molecular targets and pathways. The compound’s oxazine rings can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-1,3-oxazine: A simpler oxazine derivative with similar chemical properties.
Imidazole-containing compounds: Share some structural similarities and exhibit a broad range of biological activities.
Uniqueness
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol is unique due to its complex structure, which includes multiple oxazine rings
Propiedades
Número CAS |
845825-58-3 |
|---|---|
Fórmula molecular |
C12H21N3O3 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-[bis(5,6-dihydro-4H-1,3-oxazin-2-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C12H21N3O3/c16-6-5-15(9-11-13-3-1-7-17-11)10-12-14-4-2-8-18-12/h16H,1-10H2 |
Clave InChI |
JGAZVLBHHHHJKY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(OC1)CN(CCO)CC2=NCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


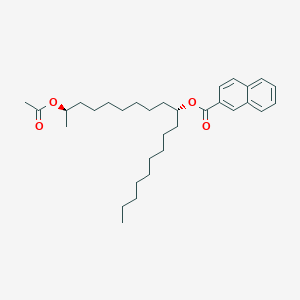
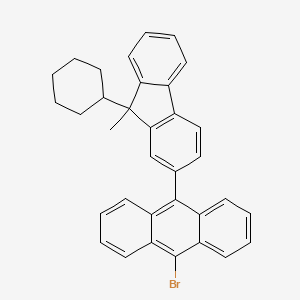

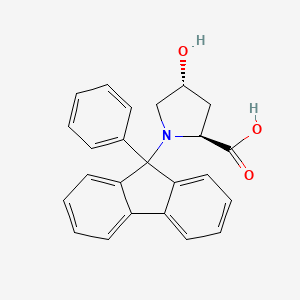
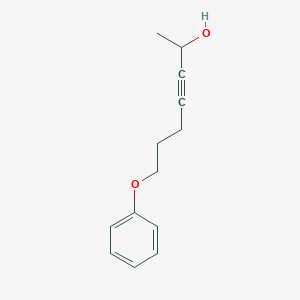
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
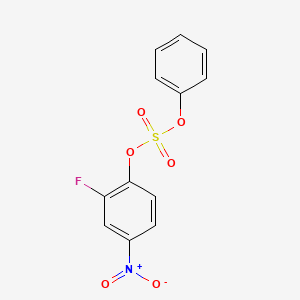
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
